

# Application Notes and Protocols for Fungal Growth Inhibition Assays Using Diniconazole-M

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## Compound of Interest

Compound Name: *Diniconazole-M*

Cat. No.: *B1237276*

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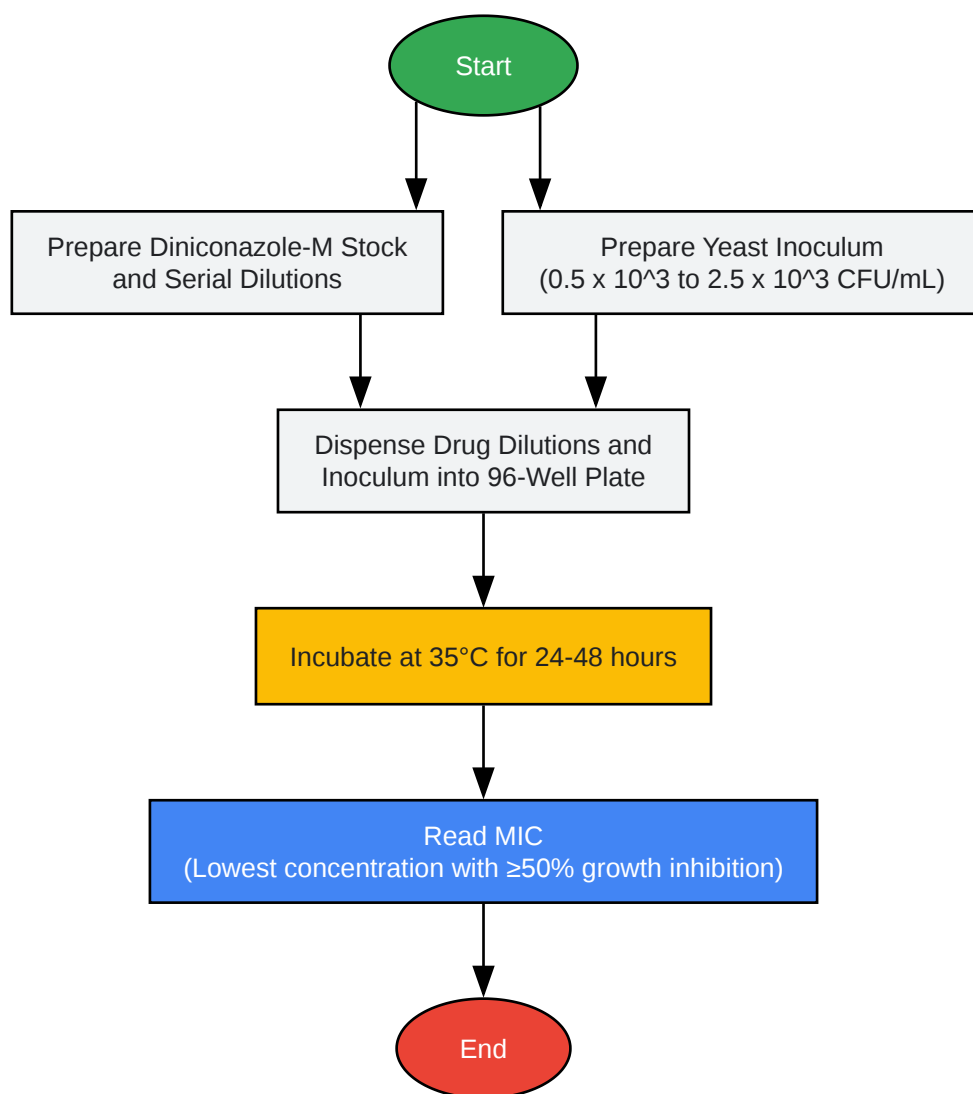
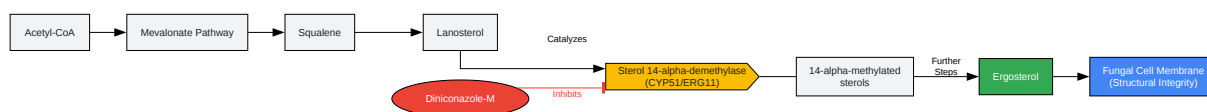
## Introduction

**Diniconazole-M** is the active (R)-enantiomer of the triazole fungicide diniconazole.[1][2][3] Like other azole antifungals, its primary mechanism of action is the disruption of fungal cell membrane integrity through the inhibition of ergosterol biosynthesis.[1][3] Specifically, **Diniconazole-M** targets and inhibits the enzyme sterol 14 $\alpha$ -demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.[1] This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately resulting in the cessation of fungal growth and cell death.[1] These application notes provide detailed protocols for utilizing **Diniconazole-M** in fungal growth inhibition assays, a summary of available activity data, and a visualization of the targeted metabolic pathway.

## Mechanism of Action: Inhibition of Ergosterol Biosynthesis

**Diniconazole-M** exerts its antifungal activity by interfering with the synthesis of ergosterol, an essential component of the fungal cell membrane. The specific target is the cytochrome P450 enzyme, sterol 14 $\alpha$ -demethylase (encoded by the ERG11 gene). This enzyme catalyzes the removal of the 14 $\alpha$ -methyl group from lanosterol, a key step in the conversion of lanosterol to ergosterol. By binding to and inhibiting this enzyme, **Diniconazole-M** blocks the ergosterol biosynthesis pathway, leading to a cascade of detrimental effects on the fungal cell, including

altered membrane fluidity and permeability, and disruption of membrane-bound enzyme function.



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## References

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